molecular formula C10H11IO3 B175282 Propyl 4-hydroxy-3-iodobenzoate CAS No. 15126-08-6

Propyl 4-hydroxy-3-iodobenzoate

Cat. No. B175282
CAS RN: 15126-08-6
M. Wt: 306.1 g/mol
InChI Key: GEFATVANQYOXLC-UHFFFAOYSA-N
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Description

Propyl 4-hydroxy-3-iodobenzoate is a chemical compound . It is an organic compound that is a derivative of benzoic acid . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Propyl 4-hydroxy-3-iodobenzoate consists of a propyl ester of a 4-hydroxy-3-iodobenzoic acid . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .

Safety and Hazards

Propyl 4-hydroxybenzoate is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to store in a well-ventilated place. The container should be kept tightly closed . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

propyl 4-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFATVANQYOXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633955
Record name Propyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-hydroxy-3-iodobenzoate

CAS RN

15126-08-6
Record name Benzoic acid, 4-hydroxy-3-iodo-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15126-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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